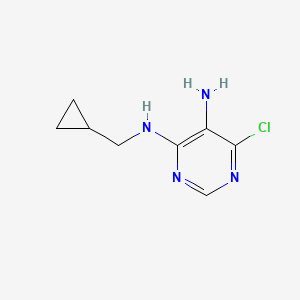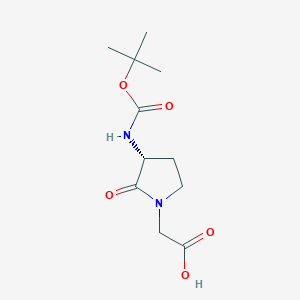
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid
Vue d'ensemble
Description
“®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” is a compound that contains a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis . It is used to prevent the polymerization of amino acids during reactions .
Synthesis Analysis
The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . This process is commonly used in solid-phase peptide synthesis . Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample .Molecular Structure Analysis
The molecular structure of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” would include a Boc-protected amino group, a pyrrolidine ring, and an acetic acid group. The chiral analysis of amino acids has important research significance in life sciences .Chemical Reactions Analysis
The Boc group is removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid or methanesulfonic acid in dioxane .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” would depend on the specific characteristics of the Boc-protected amino group, the pyrrolidine ring, and the acetic acid group. Amino acids are the basic unit of protein and have a wide range of uses .Applications De Recherche Scientifique
Synthesis and Chemical Modifications
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. This compound is often utilized for its protective Boc group, which is useful in the synthesis of peptides and complex molecules.
- Facilitated Deprotection in Synthesis : In the synthesis of neuronal nitric oxide synthase inhibitors, acetic acid has been used to facilitate the debenzylation of N-Boc and N-Benzyl double protected 2-aminopyridine ring, highlighting the compound's utility in complex synthesis processes (Haitao Ji et al., 2012).
- Building Block for Pyrrolizidine Alkaloid Ring System : The compound serves as a convenient chiral synthetic building block, notably in the stereoselective addition of lithioethyl acetate to Boc-l-prolinal, which is instrumental in constructing the pyrrolizidine alkaloid ring system (G. Hanson et al., 1986).
- Intramolecular Cyclisation for Pyrrolidin-2-ones Synthesis : It facilitates intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), providing a pathway to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are valuable in synthesizing both (R)- and (S)-3-pyrrolidineacetic acid (R. Galeazzi et al., 1996).
Catalysis and Enantioselective Reactions
The compound plays a role in catalysis, particularly in enantioselective synthesis, which is crucial for producing pharmaceuticals with high purity and efficacy.
- Rhodium-Catalyzed Amidation : Rh(III)-catalyzed C-H amidation using aroyloxycarbamates to give N-Boc protected arylamines demonstrates the compound's role in facilitating mild conditions amidation with broad functional group tolerance, highlighting its significance in synthetic organic chemistry (Christoph Grohmann et al., 2013).
Antifungal and Antitumor Activity
While primarily used in synthesis, derivatives of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid have also shown potential in biological applications, such as antifungal and antitumor activities, demonstrating the compound's relevance beyond mere chemical synthesis.
- Antitumor Activity : Synthesis and evaluation of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates derived from the compound have shown potent in vitro and in vivo antitumor activity due to selective transport by folate receptors and the proton-coupled folate transporter over the reduced folate carrier (Lei Wang et al., 2010).
Mécanisme D'action
Target of Action
The primary target of ®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is the amino group in various organic compounds . The compound acts as a protecting group for the amino group, preventing it from reacting with other substances during chemical transformations .
Mode of Action
The compound interacts with its targets by converting the amino group into a carbamate . This conversion involves the formation of a tert-butyloxycarbonyl (t-Boc or simply Boc) derivative, which is more stable than other derivatives due to the stability of the more substituted tert-butyl carbocation . The Boc group is removed by cleaving with a strong acid such as trifluoracetic acid (TFA), resulting in the protonation of the carbonyl oxygen .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the deprotection of the Boc group . This process involves the cleavage of the Boc protecting group, facilitated by the partial positive charge on the oxygen bonded to the t-butyl group . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .
Pharmacokinetics
It’s known that the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Result of Action
The result of the compound’s action is the successful deprotection of the Boc group , leading to the formation of a variety of aromatic and aliphatic amines . This process often occurs in residence times of less than a minute at 140 °C .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of a thermally stable ionic liquid can facilitate the high-temperature deprotection of amino acids and peptides .
Orientations Futures
Future directions for the study of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” could include further exploration of its synthesis, properties, and potential applications. For example, the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines has been explored . Additionally, the use of a thermally stable ionic liquid for high-temperature Boc deprotection of amino acids and peptides has been described .
Propriétés
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMLDXQOFMMED-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




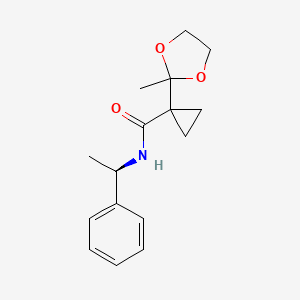
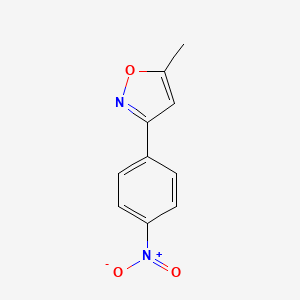
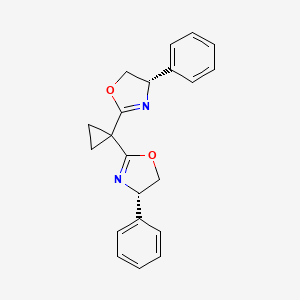
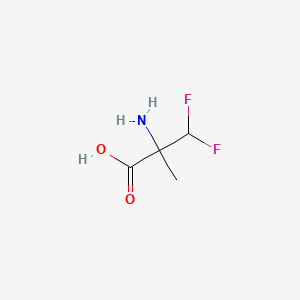
![Ethyl furo[3,2-c]pyridine-4-carboxylate](/img/structure/B1641544.png)
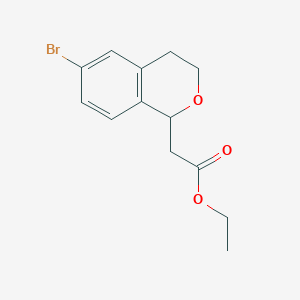
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-methylidenepiperidine-1-carboxylate](/img/structure/B1641550.png)

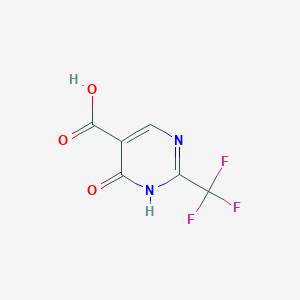
![2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole](/img/structure/B1641568.png)
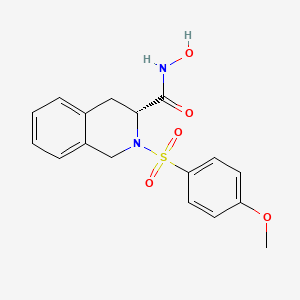
![(2e)-3-(4-[2-(Dimethylamino)ethoxy]phenyl)prop-2-enoic acid](/img/structure/B1641575.png)
